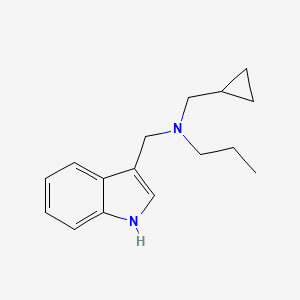
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, also known as CPIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CPIPA is a derivative of serotonin and has been shown to have a range of effects on the central nervous system, including potential anti-depressant and anti-anxiety effects. In
Mécanisme D'action
The exact mechanism of action of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is not fully understood, but it is believed to act on the serotonin system in the brain. (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to increase the levels of serotonin in the brain, which may contribute to its potential anti-depressant and anti-anxiety effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin in the brain, as well as increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential pharmacological properties, which make it a promising candidate for the development of new treatments for depression, anxiety, and neurodegenerative disorders. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine. One area of research is to further elucidate its mechanism of action and its potential pharmacological properties. Additionally, further research is needed to determine the safety and toxicity of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, as well as its potential side effects. Finally, research is needed to determine the potential clinical applications of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, including its potential use as a treatment for depression, anxiety, and neurodegenerative disorders.
Méthodes De Synthèse
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine can be synthesized using a multi-step process involving the reaction of indole-3-acetaldehyde with cyclopropylmethylamine and 3-bromopropyl bromide. The resulting compound can be purified using column chromatography to obtain (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine in high purity.
Applications De Recherche Scientifique
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have potential anti-depressant and anti-anxiety effects in animal models, as well as potential anti-inflammatory effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-9-18(11-13-7-8-13)12-14-10-17-16-6-4-3-5-15(14)16/h3-6,10,13,17H,2,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKUEUDVQRPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)
![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4973628.png)